molecular formula C17H19ClN4O2S B2610160 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide CAS No. 1286726-07-5

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2610160
CAS No.: 1286726-07-5
M. Wt: 378.88
InChI Key: RHMYBCUEKHKOGO-UHFFFAOYSA-N
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Description

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazole ring, a pyrrolidine moiety, and a chlorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl₂) and aromatic amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction environments are crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, pyrrolidine moiety, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-12-5-3-11(4-6-12)7-8-20-16(23)15-13(19)14(21-25-15)17(24)22-9-1-2-10-22/h3-6H,1-2,7-10,19H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYBCUEKHKOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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